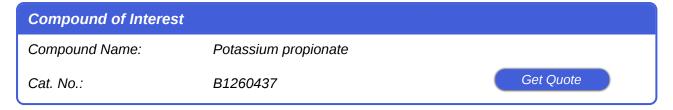


Thermophysical property data for potassium propanoate

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An In-depth Technical Guide on the Thermophysical Properties of Potassium Propanoate

This technical guide provides a comprehensive overview of the available thermophysical property data for potassium propanoate (also known as **potassium propionate**). The information is intended for researchers, scientists, and drug development professionals who require accurate data for process modeling, formulation development, and other research applications. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of experimental workflows.

Physical and Chemical Properties

Potassium propanoate is the potassium salt of propanoic acid. It is a white, crystalline solid that is soluble in water.

Table 1: Physical Constants of Potassium Propanoate

Property	Value
Chemical Formula	C₃H₅KO₂
Molar Mass	112.17 g/mol
Melting Point	365 °C (decomposes)



Thermophysical Property Data of Aqueous Solutions

The thermophysical properties of potassium propanoate solutions are highly dependent on concentration and temperature. The following tables summarize available experimental data.

Density

Density measurements of aqueous potassium propanoate solutions are crucial for mass transfer calculations and fluid dynamics modeling.

Table 2: Density (ρ) of Aqueous Potassium Propanoate Solutions at Various Temperatures and Molalities



Molality (mol·kg ⁻¹)	Temperature (°C)	Density (g⋅cm ⁻³)
0.0998	25	1.00118
0.2974	25	1.00831
0.4931	25	1.01519
0.6869	25	1.02186
0.8789	25	1.02831
0.0998	30	1.00016
0.2974	30	1.00713
0.4931	30	1.01395
0.6869	30	1.02056
0.8789	30	1.02695
0.0998	35	0.99876
0.2974	35	1.00559
0.4931	35	1.01236
0.6869	35	1.01891
0.8789	35	1.02524

Viscosity

Viscosity is a critical parameter for designing and operating processes involving fluid flow, such as pumping and mixing.

Table 3: Viscosity (η) of Aqueous Potassium Propanoate Solutions at Various Temperatures and Molalities



Molality (mol·kg ⁻¹)	Temperature (°C)	Viscosity (mPa·s)
0.0998	25	0.9252
0.2974	25	0.9893
0.4931	25	1.0569
0.6869	25	1.1278
0.8789	25	1.2023
0.0998	30	0.8291
0.2974	30	0.8872
0.4931	30	0.9485
0.6869	30	1.0129
0.8789	30	1.0807
0.0998	35	0.7481
0.2974	35	0.8008
0.4931	35	0.8565
0.6869	35	0.9151
0.8789	35	0.9768

Data for Related Compounds

Direct experimental data for certain thermophysical properties of potassium propanoate, such as heat capacity and thermal conductivity, are not readily available in the literature. In such cases, data from chemically similar compounds can be used for estimation. Potassium acetate (CH₃COOK) is a relevant analogue.

Table 4: Thermophysical Properties of Aqueous Potassium Acetate Solutions at 25°C



Property	Molality (mol·kg ⁻¹)	Value
Specific Heat Capacity (Cp)	1.0	3.79 J·g ⁻¹ ·K ⁻¹
2.0	3.51 J·g ⁻¹ ·K ⁻¹	
3.0	3.28 J·g ⁻¹ ·K ⁻¹	_
Thermal Conductivity (k)	1.0	 0.585 W·m ^{−1} ·K ^{−1}
2.0	0.563 W·m ⁻¹ ·K ⁻¹	
3.0	0.542 W·m ⁻¹ ·K ⁻¹	_

Disclaimer: The data in Table 4 is for potassium acetate and should be used only as an approximation for potassium propanoate.

Experimental Protocols

The following sections detail the standard methodologies for measuring the thermophysical properties presented above.

Density Measurement

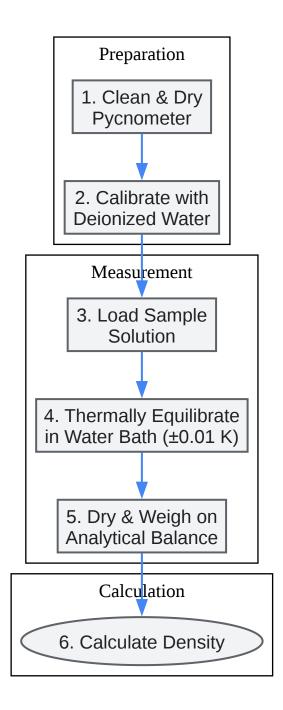
The density of the aqueous solutions is typically determined using a bicapillary pycnometer.

Protocol:

- Calibration: The pycnometer is calibrated using deionized, doubly distilled water. Its volume is determined at the desired experimental temperatures.
- Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., ethanol, acetone) and dried completely before each measurement.
- Sample Loading: The pycnometer is filled with the sample solution, ensuring no air bubbles are trapped inside.
- Thermal Equilibration: The filled pycnometer is immersed in a thermostatically controlled water bath, maintained to an accuracy of ±0.01 K, for at least 30 minutes to reach thermal equilibrium.



- Mass Measurement: The pycnometer is removed from the bath, carefully dried on the outside, and weighed using an analytical balance with a precision of ±0.1 mg.
- Calculation: The density (ρ) of the solution is calculated using the formula: ρ_solution =
 (m_solution / m_water) * ρ_water where m_solution is the mass of the sample solution,
 m_water is the mass of the water, and ρ_water is the known density of water at the
 experimental temperature.





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Caption: Workflow for density measurement using a pycnometer.

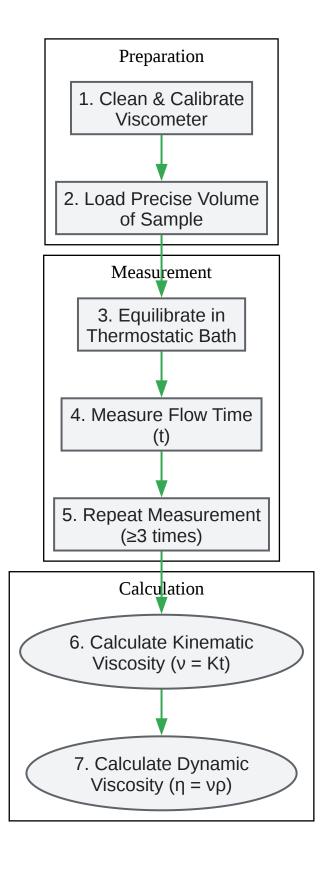
Viscosity Measurement

The dynamic viscosity of the solutions is measured using a capillary viscometer, such as an Ubbelohde or Ostwald type.

Protocol:

- Instrument Setup: A calibrated viscometer is selected and cleaned thoroughly.
- Sample Loading: A precise volume of the sample solution is introduced into the viscometer.
- Thermal Equilibration: The viscometer is placed in a transparent, thermostatically controlled water bath, ensuring the capillary part is fully submerged. The sample is allowed to equilibrate for at least 30 minutes.
- Flow Time Measurement: The liquid is drawn up through the capillary into the upper bulb. The time it takes for the liquid meniscus to pass between the two marked lines on the viscometer is measured accurately using a digital stopwatch.
- Replicates: The measurement is repeated at least three times, and the results are averaged.
 The readings should agree within a specified tolerance (e.g., ±0.2 s).
- Calculation: The kinematic viscosity (v) is calculated using the equation: $\nu = K * t$ where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature: $\eta = \nu * \rho$





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